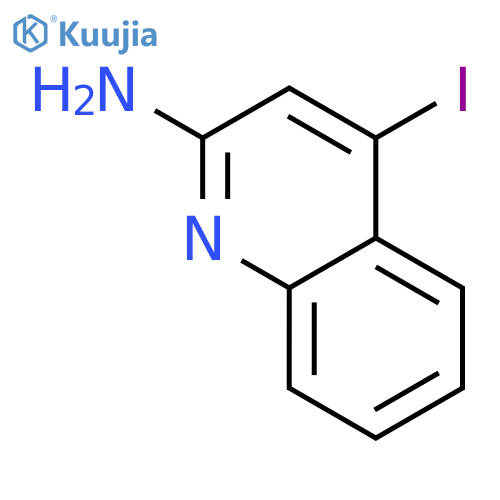Cas no 671792-98-6 (4-iodoquinolin-2-amine)
4-イオドキノリン-2-アミンは、キノリン骨格にヨウ素とアミン基が選択的に導入された高純度の有機中間体です。分子式C9H7IN2、分子量270.07を有し、医薬品開発や材料科学分野で重要な構造ユニットとして機能します。特にパラジウムカップリング反応における優れた反応性を示し、複雑なヘテロ環化合物の合成に有用です。ヨウ素原子の求電子置換反応性とアミン基の求核性を併せ持つため、多段階合成における中間体としての汎用性が特徴です。X線結晶構造解析により立体配置が確認された高純度品(通常98%以上)が供給可能で、有機溶媒への溶解性が良好なため実験操作性に優れています。

4-iodoquinolin-2-amine structure
商品名:4-iodoquinolin-2-amine
CAS番号:671792-98-6
MF:C9H7IN2
メガワット:270.069753885269
MDL:MFCD11656242
CID:1714947
PubChem ID:53485282
4-iodoquinolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-iodoquinolin-2-amine
- 2-Amino-4-iodoquinoline
- DTXSID50704480
- 671792-98-6
- starbld0008679
-
- MDL: MFCD11656242
- インチ: InChI=1S/C9H7IN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
- InChIKey: LNSOMAUCTZJSKK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CC(=N2)N)I
計算された属性
- せいみつぶんしりょう: 269.96500
- どういたいしつりょう: 269.96540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.91000
- LogP: 3.00280
4-iodoquinolin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563209-1g |
4-Iodoquinolin-2-amine |
671792-98-6 | 98% | 1g |
¥12369.00 | 2024-05-04 | |
| eNovation Chemicals LLC | Y1053717-1g |
4-iodoquinolin-2-amine |
671792-98-6 | 95% | 1g |
$895 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1053717-1g |
4-iodoquinolin-2-amine |
671792-98-6 | 95% | 1g |
$895 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1053717-1g |
4-iodoquinolin-2-amine |
671792-98-6 | 95% | 1g |
$895 | 2025-02-21 |
4-iodoquinolin-2-amine 関連文献
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
671792-98-6 (4-iodoquinolin-2-amine) 関連製品
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 307-59-5(perfluorododecane)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
